molecular formula C6H3Cl2N3O B13762352 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine

5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B13762352
M. Wt: 204.01 g/mol
InChI Key: QYDIEJVLYNBYHA-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features both oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidine or oxazole derivatives. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, thiols, and alcohols under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5,7-diamino-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine .

Scientific Research Applications

5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2-(5-methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-Chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine
  • 6-Chloro-2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3Cl2N3O

Molecular Weight

204.01 g/mol

IUPAC Name

5,7-dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H3Cl2N3O/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3

InChI Key

QYDIEJVLYNBYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N=C(N=C2Cl)Cl

Origin of Product

United States

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